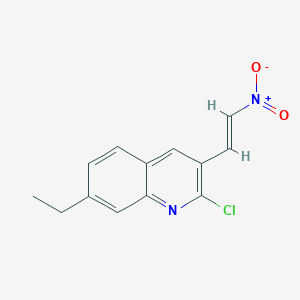

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC20489338

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O2 |

|---|---|

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline |

| Standard InChI | InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+ |

| Standard InChI Key | QRANOURNMJPIKF-AATRIKPKSA-N |

| Isomeric SMILES | CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |

| Canonical SMILES | CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |

Introduction

Structural and Physicochemical Properties

Core Architecture

The compound’s quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents at positions 2, 3, and 7:

-

Chloro group (Cl) at position 2: Enhances electron-withdrawing effects, influencing aromatic electrophilic substitution patterns.

-

Ethyl group (CH) at position 7: Introduces steric bulk and moderate electron-donating properties.

-

Nitrovinyl group (NO-CH=CH-) at position 3: A conjugated system that stabilizes the molecule through resonance and polarizability .

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling point | 418.7 ± 40.0 °C (predicted) | |

| Density | 1.321 ± 0.06 g/cm³ | |

| pKa | -0.90 ± 0.50 (predicted) | |

| Molecular weight | 262.69 g/mol |

The low pKa indicates weak acidity, likely from the nitro group’s electron-withdrawing effects .

Synthetic Routes and Optimization

Condensation and Functionalization

A patent detailing montelukast sodium intermediate synthesis (EP2474535A1) provides a relevant analog for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline’s preparation . Key steps include:

-

Condensation: Reacting 7-chloroquinaldine with a nitro-substituted aldehyde (e.g., 3-cyanobenzaldehyde) in acetic anhydride and sodium acetate to form the nitrovinylquinoline core .

-

Grignard Reaction: Introducing ethyl groups via methylmagnesium halide in inert solvents .

-

Protection and Halogenation: Hydroxyl protection with dihydropyran followed by halogenation to stabilize intermediates .

Challenges in Synthesis

-

Yield Optimization: Multi-step reactions require precise control of temperature and stoichiometry. For example, the condensation step’s yield depends on the molar ratio of 7-chloroquinaldine to aldehyde .

-

Purification: Chromatography or recrystallization is necessary due to byproducts from nitro group reduction or vinyl isomerization.

Comparative Analysis with Quinoline Derivatives

Substituent Effects on Bioactivity

A review of structure-activity relationships (SARs) highlights how functional groups influence anticancer and antimetastatic properties :

| Quinoline Derivative | Substituents | Notable Bioactivity |

|---|---|---|

| 4-Aminoquinoline | -NH at position 4 | Antimicrobial, anticancer |

| 8-Hydroxyquinoline | -OH at position 8 | Metal chelation |

| Chloroquine | -Cl, side chain | Antimalarial |

| E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline | -Cl, -CH, -NO | Potential antimetastatic* |

*Inferred from nitro group’s role in inhibiting cell migration in analogs .

Electronic and Steric Considerations

-

Nitro Group: Reduces electron density on the quinoline ring, directing electrophiles to specific positions (e.g., C-5 or C-8) .

-

Chloro vs. Ethyl: The chloro group’s electronegativity contrasts with the ethyl group’s inductive effects, creating regions of varied reactivity.

Future Research Directions

-

Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HT29) to quantify IC values.

-

Derivatization: Introduce sulfonamide or trifluoromethyl groups to enhance bioavailability .

-

Mechanistic Studies: Use computational models (e.g., DFT) to map electron density and predict reaction sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume